![molecular formula C20H23N7O2 B2953776 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-morpholinobenzamide CAS No. 2034296-21-2](/img/structure/B2953776.png)
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-morpholinobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-morpholinobenzamide” is a compound that contains a [1,2,4]triazolo[4,3-a]pyrazine nucleus . It is related to a class of compounds that have shown promising antibacterial activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of the compound was optimized for the monomer and dimer using the GAUSSIAN 16W program package .Chemical Reactions Analysis
The compound has been evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro . Most of the compounds showed satisfactory activity compared with the lead compound foretinib .Aplicaciones Científicas De Investigación
Cancer Treatment
This compound has shown potential as an anti-tumor agent against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. It exhibits excellent inhibitory activity at nanomolar concentrations .
Kinase Inhibition
It has been evaluated for its ability to inhibit c-Met kinase, which plays a role in cancer cell growth and survival. The compound demonstrates superior inhibition ability, suggesting its use in targeted cancer therapies .
Antibacterial Activity
The compound’s derivatives have been tested for antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli, showing promising minimum inhibitory concentrations (MICs) .
Parasitic Infection Treatment
Research suggests that the compound could be used to inhibit parasitic growth by targeting specific processes essential for their survival .
Antiviral Activity
Some derivatives of this compound have shown antiviral activity, potentially reducing the number of viral plaques in infected cells .
Antioxidant Properties
Triazole compounds, which include the structure of this compound, have been identified as significant agents in reducing or eliminating free radicals, thereby protecting cells against oxidative damage .
Melanoma Treatment
The antitumor activity of this compound has been evaluated against human malignant melanoma cells (A375), suggesting its potential application in treating this aggressive form of skin cancer .
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Although not directly related to the exact compound , closely related triazolo[4,3-a]pyrazine derivatives have been studied for their inhibition of DPP-4, which is relevant in glucose metabolism and diabetes treatment .
Each application presents a unique avenue for scientific research and potential therapeutic development involving this compound.
Discovery of [1,2,4]triazolo [4,3-a]pyrazine derivatives bearing a 4 … [Synthesis and Antibacterial Activity of Novel Triazolo 4,3- [Molecules | Free Full-Text | A Novel Series of [1,2,4]Triazolo4,3-a … RODT INRMIN - Cayman Chem [1,2,4]Triazolo[4,3-a]quinoxaline: synthesis, antiviral, and … - Springer A review on ‘triazoles’: their chemistry, synthesis and … SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDY OF 1-(PYRROLIDIN-1- YL …
Safety And Hazards
Propiedades
IUPAC Name |
4-morpholin-4-yl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c28-20(15-1-3-17(4-2-15)25-9-11-29-12-10-25)23-16-5-7-26(13-16)18-19-24-22-14-27(19)8-6-21-18/h1-4,6,8,14,16H,5,7,9-13H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAURVXNXZLPHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(C=C2)N3CCOCC3)C4=NC=CN5C4=NN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-morpholinobenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.